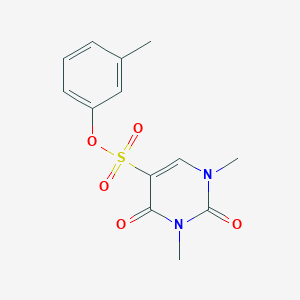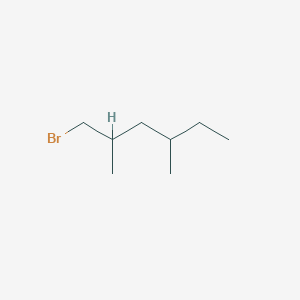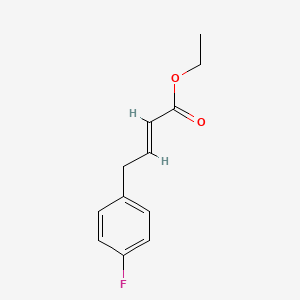![molecular formula C25H20N2O3 B2742613 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-27-8](/img/no-structure.png)
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidin-4-one derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidin-4-one derivatives often involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Chemical Reactions Analysis
The chemical reactions involving benzofuro[3,2-d]pyrimidin-4-one derivatives are diverse. One common reaction is the annulation reaction mentioned above . Other reactions may depend on the specific substituents present in the molecule.Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves various innovative techniques, including electroorganic synthesis and three-component, one-pot processes. Notably, electrochemical oxidation has been used to convert 3,4-dihydroxybenzoic acid and barbituric acid derivatives into benzofuro[3,2-d]pyrimidine derivatives with good yields and purity (Nematollahi & Goodarzi, 2002). Another efficient method involves a solvent-free, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, demonstrating the chemical versatility and potential for pharmaceutical development of these compounds (Bazgir et al., 2008).
Biological Activity
Benzofuro[3,2-d]pyrimidine derivatives exhibit a range of biological activities, making them promising candidates for drug development. They have been identified to possess anti-HIV, antibacterial, and fungicidal activities. These compounds have shown potential as antagonists of the neuropeptide S receptor, which could be significant in the treatment of allergies and various neurological disorders. Their antimicrobial and antifungal properties further highlight the therapeutic potential of these compounds (Xu Wei-ming, 2010; Vidule, 2011).
Fluorescence Properties
Among the benzofuro[3,2-d]pyrimidine derivatives, certain compounds have been synthesized and analyzed for their solid-state fluorescence properties. This aspect is particularly relevant for the development of new fluorescent markers and probes in biological research. One study highlighted that specific substitutions on the pyrimidine ring, such as amino and benzylamino groups, could significantly enhance the fluorescence intensity, offering new tools for scientific investigations (Yokota et al., 2012).
Mécanisme D'action
Benzofuro[3,2-d]pyrimidin-4-one derivatives have been studied for their biological activities. For instance, some derivatives have been found to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), a protein involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . This makes them potential candidates for the development of anticancer drugs .
Orientations Futures
The future directions for research on “3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug development . This could include more detailed studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid, followed by cyclization with urea and acetic anhydride.", "Starting Materials": [ "3-benzyl-2-hydroxybenzofuran-5-carboxylic acid", "4-methylbenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid in the presence of sulfuric acid and ethanol to form 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid with urea in the presence of sodium acetate and ethanol to form 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Acetylation of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with acetic anhydride in the presence of sulfuric acid and water to form the final product." ] } | |
Numéro CAS |
892420-27-8 |
Nom du produit |
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N2O3 |
Poids moléculaire |
396.446 |
Nom IUPAC |
3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Clé InChI |
PNKBWSYYPHGIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)



![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)


